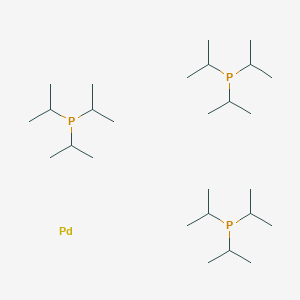
Palladium;tri(propan-2-yl)phosphane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Palladium;tri(propan-2-yl)phosphane is a coordination compound where palladium is bonded to three tri(propan-2-yl)phosphane ligands. This compound is significant in the field of organometallic chemistry and is widely used as a catalyst in various chemical reactions, particularly in cross-coupling reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of palladium;tri(propan-2-yl)phosphane typically involves the reaction of palladium(II) chloride with tri(propan-2-yl)phosphane in the presence of a reducing agent. The reaction is usually carried out in an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:
PdCl2+3P(i-Pr)3→Pd(P(i-Pr)3)3+2HCl
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the product. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
Palladium;tri(propan-2-yl)phosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form palladium(IV) species.
Reduction: It can be reduced to form palladium(0) species.
Substitution: The tri(propan-2-yl)phosphane ligands can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are commonly used.
Substitution: Ligand exchange reactions can be carried out using various phosphine ligands under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of palladium(IV) complexes, while reduction can yield palladium(0) species.
科学研究应用
Palladium;tri(propan-2-yl)phosphane is widely used in scientific research due to its catalytic properties. Some of its applications include:
Chemistry: It is used as a catalyst in cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, which are essential for the synthesis of complex organic molecules.
Biology: The compound is used in the development of bioorthogonal reactions, which are chemical reactions that can occur inside living organisms without interfering with native biochemical processes.
Medicine: It is explored for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: The compound is used in the production of fine chemicals, agrochemicals, and polymers.
作用机制
The mechanism by which palladium;tri(propan-2-yl)phosphane exerts its catalytic effects involves the coordination of the palladium center with the reactants, facilitating the formation and breaking of chemical bonds. The tri(propan-2-yl)phosphane ligands stabilize the palladium center and enhance its reactivity. The molecular targets and pathways involved depend on the specific reaction being catalyzed.
相似化合物的比较
Similar Compounds
Palladium;tri(phenyl)phosphane: Similar in structure but with phenyl groups instead of propan-2-yl groups.
Palladium;tri(methyl)phosphane: Contains methyl groups instead of propan-2-yl groups.
Palladium;tri(tert-butyl)phosphane: Contains tert-butyl groups instead of propan-2-yl groups.
Uniqueness
Palladium;tri(propan-2-yl)phosphane is unique due to the steric and electronic properties imparted by the tri(propan-2-yl)phosphane ligands. These properties influence the compound’s reactivity and selectivity in catalytic reactions, making it suitable for specific applications where other similar compounds may not be as effective.
属性
CAS 编号 |
52359-15-6 |
|---|---|
分子式 |
C27H63P3Pd |
分子量 |
587.1 g/mol |
IUPAC 名称 |
palladium;tri(propan-2-yl)phosphane |
InChI |
InChI=1S/3C9H21P.Pd/c3*1-7(2)10(8(3)4)9(5)6;/h3*7-9H,1-6H3; |
InChI 键 |
GBMCMDILJDBBQA-UHFFFAOYSA-N |
规范 SMILES |
CC(C)P(C(C)C)C(C)C.CC(C)P(C(C)C)C(C)C.CC(C)P(C(C)C)C(C)C.[Pd] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



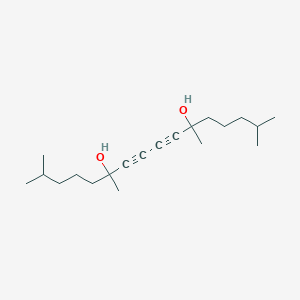
![1,3-Diphenyl-9H-indeno[2,1-c]pyridine](/img/structure/B14635747.png)
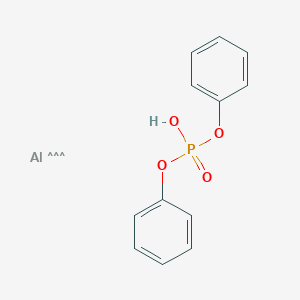
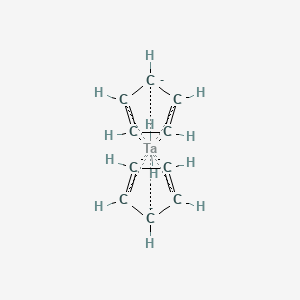


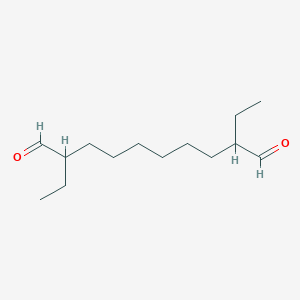
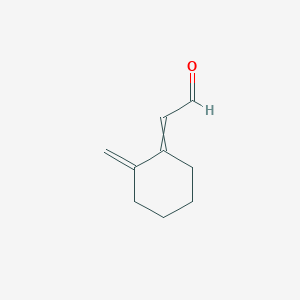
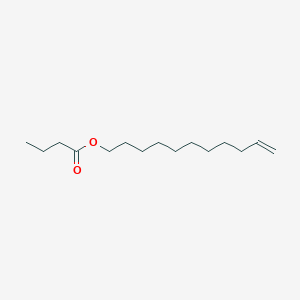
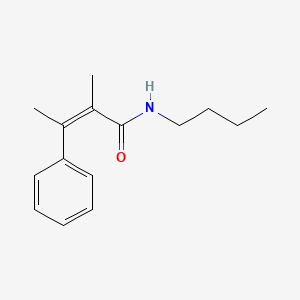
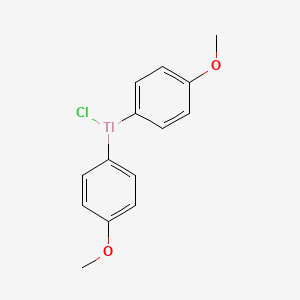
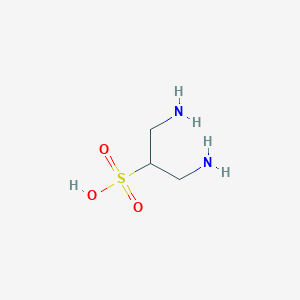
![2,2-Diphenyl-N-[(propan-2-yl)carbamoyl]ethene-1-sulfonamide](/img/structure/B14635834.png)
